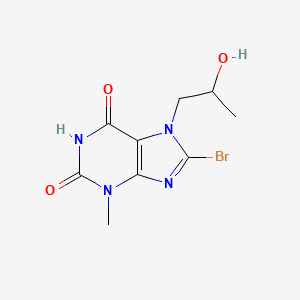

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione

Description

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione is a xanthine derivative characterized by a bromine substituent at position 8, a 2-hydroxypropyl group at N7, and a methyl group at N3. Its molecular formula is C10H11BrN4O3 (MW: 315.13 g/mol). This compound is of interest in medicinal chemistry for its structural similarity to bronchodilators like proxyphylline and kinase inhibitors .

Properties

IUPAC Name |

8-bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN4O3/c1-4(15)3-14-5-6(11-8(14)10)13(2)9(17)12-7(5)16/h4,15H,3H2,1-2H3,(H,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFANUHPNPBGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione typically involves the reaction of 8-bromo-3-methylxanthine with 4-tert-butylphenoxymethyloxirane in propanol-1 in the presence of triethylamine (Et3N) . The presence of the bromine atom allows for further modifications by introducing various substituents at the 8-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using reagents like hydrazine, methylamine, or secondary heterocyclic amines in aqueous dioxane.

Cyclization Reactions: Refluxing with an excess of triethylamine in dioxane can cause intramolecular cyclization, forming heterocyclic systems.

Nucleophilic Reactions: Reaction with sodium thioglycolate or glycine in the presence of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) increases the nucleophilicity of sulfur and nitrogen atoms.

Scientific Research Applications

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione has diverse applications in scientific research:

Chemistry: Used as a precursor for synthesizing other biologically active compounds.

Biology: Studied for its potential effects on various biological processes.

Medicine: Investigated for its pharmacological activities and potential therapeutic uses.

Industry: Utilized in the development of new drugs and other industrial applications.

Mechanism of Action

The mechanism of action of 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione involves its interaction with molecular targets and pathways in biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with analogs:

Key Observations :

- The target compound exhibits intermediate lipophilicity (logP ~0.5), balancing solubility and bioavailability.

- Chlorinated analogs (e.g., ) show higher logP values, favoring tissue penetration but risking toxicity.

- Proxyphylline lacks bromine, reducing adenosine receptor interaction but maintaining clinical safety .

Adenosine Receptor Affinity

- The target compound’s bromine at C8 is critical for adenosine A2A receptor antagonism, a feature shared with 8-bromotheophylline derivatives .

- Compound 29 (8-Bromo-7-(2-(2,6-dimethylphenyl)-2-oxoethyl)-3-methylpurine-2,6-dione) demonstrates potent kinase inhibition (IC50 < 10 nM) due to its aromatic ketone substituent, unlike the target’s hydroxypropyl group .

Anti-inflammatory and Bronchodilatory Effects

- Proxyphylline (logP ~0.1) is a bronchodilator with low central nervous system (CNS) penetration, whereas the target compound ’s bromine may enhance CNS activity .

- CP-8 (8-bromo-3-cyclopropyl-7-methyl-1-propargylpurine-2,6-dione) shows dual A1/A2A receptor antagonism but lower solubility due to cyclopropyl and propargyl groups .

Biological Activity

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various nucleosides and has been investigated for its pharmacological properties, including antiviral and anticancer activities.

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₀H₁₂BrN₅O₃

- Molecular Weight : 303.14 g/mol

- Melting Point : Approximately 285 °C

- Solubility : Soluble in DMSO, with limited solubility in water.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. In vitro studies have demonstrated its effectiveness against several viral strains, particularly those associated with herpes viruses.

- Case Study : A study evaluated the compound's efficacy against Herpes Simplex Virus (HSV) types 1 and 2. The results showed that the compound had a notable inhibitory effect on viral replication, with an IC50 value significantly lower than that of standard antiviral drugs such as acyclovir.

Anticancer Activity

The compound has also been tested for its anticancer properties. In vitro studies on various cancer cell lines indicate that it can induce apoptosis and inhibit cell proliferation.

- Cell Lines Tested : HeLa (cervical cancer), K562 (chronic myelogenous leukemia), A549 (lung cancer), and LS174 (colon cancer).

- Findings : The compound demonstrated cytotoxic effects with IC50 values ranging from 5 to 20 µM across different cell lines, suggesting a broad spectrum of activity against cancer cells.

The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis. It acts by mimicking natural nucleosides, thereby inhibiting viral replication and cancer cell growth.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.